

# Propargite's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

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## Compound of Interest

Compound Name: "Propargite"

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## Abstract

Propargite, an organosulfite acaricide, is widely used in agriculture to control mite infestations on various crops. Its mode of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[1][2][3] While effective against target pests, the non-specific nature of this mechanism raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of Propargite in non-target species, including mammals, birds, aquatic organisms, and bees. It summarizes key toxicological endpoints, details experimental methodologies for toxicity assessment, and illustrates the underlying signaling pathways affected by Propargite exposure. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

## Mammalian Toxicity

Propargite exhibits low to moderate acute oral and dermal toxicity in mammals.[4] The primary toxicological effects observed are related to local irritation at the site of contact.[5] However, systemic effects, such as reductions in body weight and food consumption, have been noted across various routes of exposure.[5]

## Acute and Subchronic Toxicity

Studies in rats have shown that high doses of Propargite can lead to reduced food consumption and body-weight gain.[6] In a 90-day dietary study, the No-Observed-Adverse-Effect-Level (NOAEL) was established based on these effects.[6] Dermal exposure in rabbits has been shown to cause skin irritation, and at higher doses, systemic effects such as changes in hematological and clinical chemistry values have been observed.[5]

## Chronic Toxicity and Carcinogenicity

Long-term exposure to Propargite in rats has been associated with reduced body weights and food consumption.[5] The U.S. Environmental Protection Agency (EPA) has classified Propargite as a Group B2, probable human carcinogen, based on the occurrence of rare intestinal tumors in rats in one study.[7] However, other studies in mice and another strain of rats did not show evidence of carcinogenicity.[7] Propargite is not considered to be genotoxic.[4][6]

## Reproductive and Developmental Toxicity

Developmental toxicity studies in rats and rabbits have shown that fetal effects, such as delayed ossification, generally occur at dose levels that also cause maternal toxicity.[5] There is no evidence to suggest that Propargite has a significant impact on reproductive parameters.[4] A two-generation reproduction study in rats identified a NOAEL based on reduced body-weight gain in parental animals and pups.[6][8]

Table 1: Mammalian Toxicity of Propargite

Species	Exposure Route	Toxicity Endpoint	Value	Reference
Rat	Oral	LD50	2200 mg/kg	[9]
Rabbit	Dermal	LD50	3160 mg/kg	[9]
Rat	Inhalation	LC50	>2.5 mg/L	[9]
Rat	Dietary (90-day)	NOAEL	5 mg/kg bw/day	[6]
Rat	Dietary (2-year)	NOAEL	3.8 mg/kg/day	[5]
Rabbit	Dermal (21-day)	Systemic NOAEL	100 mg/kg bw/day	[6]
Rat	2-Generation Reproduction	NOAEL	4 mg/kg bw/day	[6][8]
Rabbit	Developmental	Maternal NOAEL	2 mg/kg/day	[9]
Rabbit	Developmental	Developmental NOAEL	2 mg/kg/day	[9]

## Avian Toxicity

Propargite is considered to be practically non-toxic to birds on an acute oral basis and slightly toxic on a sub-acute dietary basis.[1]

## Acute and Sub-acute Dietary Toxicity

Acute oral toxicity studies with Mallard ducks and Bobwhite quail have demonstrated high LD50 values, indicating low acute toxicity.[9] Similarly, sub-acute dietary studies have shown high LC50 values.[9]

## Chronic and Reproductive Toxicity

Chronic exposure studies in birds have indicated potential effects on the bodyweight of the F1 generation.[1]

Table 2: Avian Toxicity of Propargite

Species	Toxicity Endpoint	Value	Reference
Mallard Duck	Acute Oral LD50	>4640 mg/kg	[9]
Bobwhite Quail	Acute Oral LD50	3401 mg/kg	[9]
Mallard Duck	5-day Dietary LC50	>4640 ppm	[9]
Bobwhite Quail	5-day Dietary LC50	>4640 ppm	[9]

## Aquatic Toxicity

Propargite is classified as highly to very highly toxic to freshwater and estuarine/marine fish and aquatic invertebrates.[1] It is considered practically non-toxic to aquatic plants.[1]

## Fish Toxicity

Acute toxicity studies have shown low LC50 values for both coldwater and warmwater fish species, indicating high toxicity.[9] Chronic exposure can lead to reductions in survival and wet weight in freshwater fish.[1]

## Aquatic Invertebrate Toxicity

Propargite is very highly toxic to freshwater aquatic invertebrates.[9] Chronic exposure can result in reduced length and reproductive effects.[1]

Table 3: Aquatic Toxicity of Propargite

Species	Toxicity Endpoint	Value (µg/L)	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hr LC50	118	[9][10]
Bluegill Sunfish (Lepomis macrochirus)	96-hr LC50	167	[9]
Daphnia magna	48-hr EC50	92	[9]
Daphnia magna	Chronic (21-day)	NOEC	9 - 14

## Honeybee and Other Non-Target Arthropod Toxicity

Propargite is considered practically non-toxic to honeybees on an acute contact basis.[1]

However, chronic exposure has been shown to cause significant effects.

### Honeybee Toxicity

While the acute contact toxicity is low, 10-day chronic exposure studies have revealed mortality and reduced food consumption in adult worker honeybees.[1]

Table 4: Honeybee Toxicity of Propargite

Exposure Route	Toxicity Endpoint	Value (µ g/bee )	Reference
Acute Contact	LD50	>100	[11]

## Experimental Protocols

The following sections detail the methodologies for key toxicological experiments cited in this guide, based on internationally recognized guidelines.

### Mammalian Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

- Principle: This method is designed to assess the acute oral toxicity of a substance using a stepwise procedure with a small number of animals. It aims to identify a dose that causes evident toxicity without causing mortality, allowing for classification of the substance's toxicity. [\[12\]](#)[\[13\]](#)
- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[\[12\]](#) Animals are fasted prior to dosing.[\[14\]](#)[\[15\]](#)
- Procedure:
  - Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[\[14\]](#)[\[16\]](#) The animal is observed for signs of toxicity.
  - Main Study: Groups of animals (typically 5 per group) are dosed at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[\[12\]](#)[\[16\]](#) The starting dose is determined by the sighting study.
  - The substance is administered as a single oral dose via gavage.[\[14\]](#)
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[14\]](#)[\[15\]](#)
  - A gross necropsy is performed on all animals at the end of the study.[\[12\]](#)
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.

## Avian Sub-acute Dietary Toxicity Test (OECD 205)

- Principle: This test evaluates the toxicity of a substance when administered to birds in their diet over a 5-day period.[\[17\]](#)[\[18\]](#)
- Test Animals: Young, healthy birds from a species such as Mallard duck or Bobwhite quail are used.[\[19\]](#)
- Procedure:

- Birds are divided into control and treatment groups (at least 10 birds per group).[17]
- The test substance is mixed into the diet at various concentrations.
- Birds are fed the treated diet for 5 consecutive days, followed by a 3-day observation period on a normal diet.[17]
- Observations include mortality, signs of toxicity, body weight, and food consumption.[17]
- Endpoint: The median lethal concentration (LC50) is calculated, which is the concentration of the test substance in the diet that is lethal to 50% of the test birds.[19]

## Fish Acute Toxicity Test (OECD 203)

- Principle: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[20][21][22]
- Test Animals: A recommended fish species, such as Rainbow trout or Zebra-fish, is used.[20][22]
- Procedure:
  - Fish are exposed to a range of concentrations of the test substance in water for 96 hours.[20][23]
  - The test can be conducted under static, semi-static, or flow-through conditions.[22]
  - Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[20]
- Endpoint: The 96-hour LC50 value and its 95% confidence limits are calculated.[24]

## Honeybee Acute Contact Toxicity Test (OECD 214)

- Principle: This laboratory test assesses the acute contact toxicity of a chemical to adult worker honeybees.[5][11][25]
- Test Animals: Adult worker honeybees (*Apis mellifera*) are used.[26]

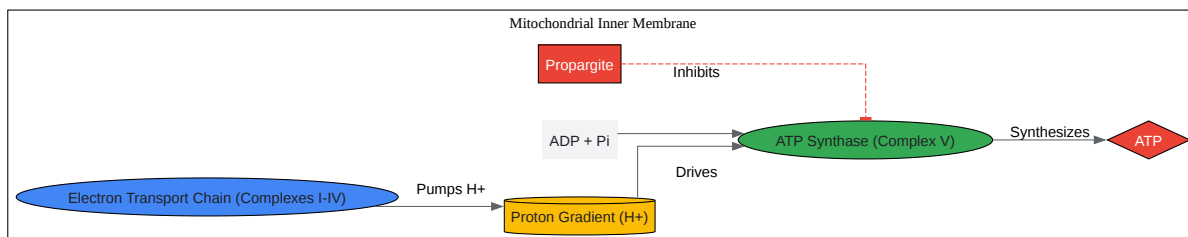
- Procedure:
  - Bees are anesthetized and the test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of each bee.[4]
  - A range of doses is tested, with multiple replicates per dose.[26]
  - Mortality and any sublethal effects are observed at 4, 24, 48, and if necessary, up to 96 hours after application.[11][26]
- Endpoint: The median lethal dose (LD50) is determined, which is the dose of the test substance that is lethal to 50% of the test bees.[5]

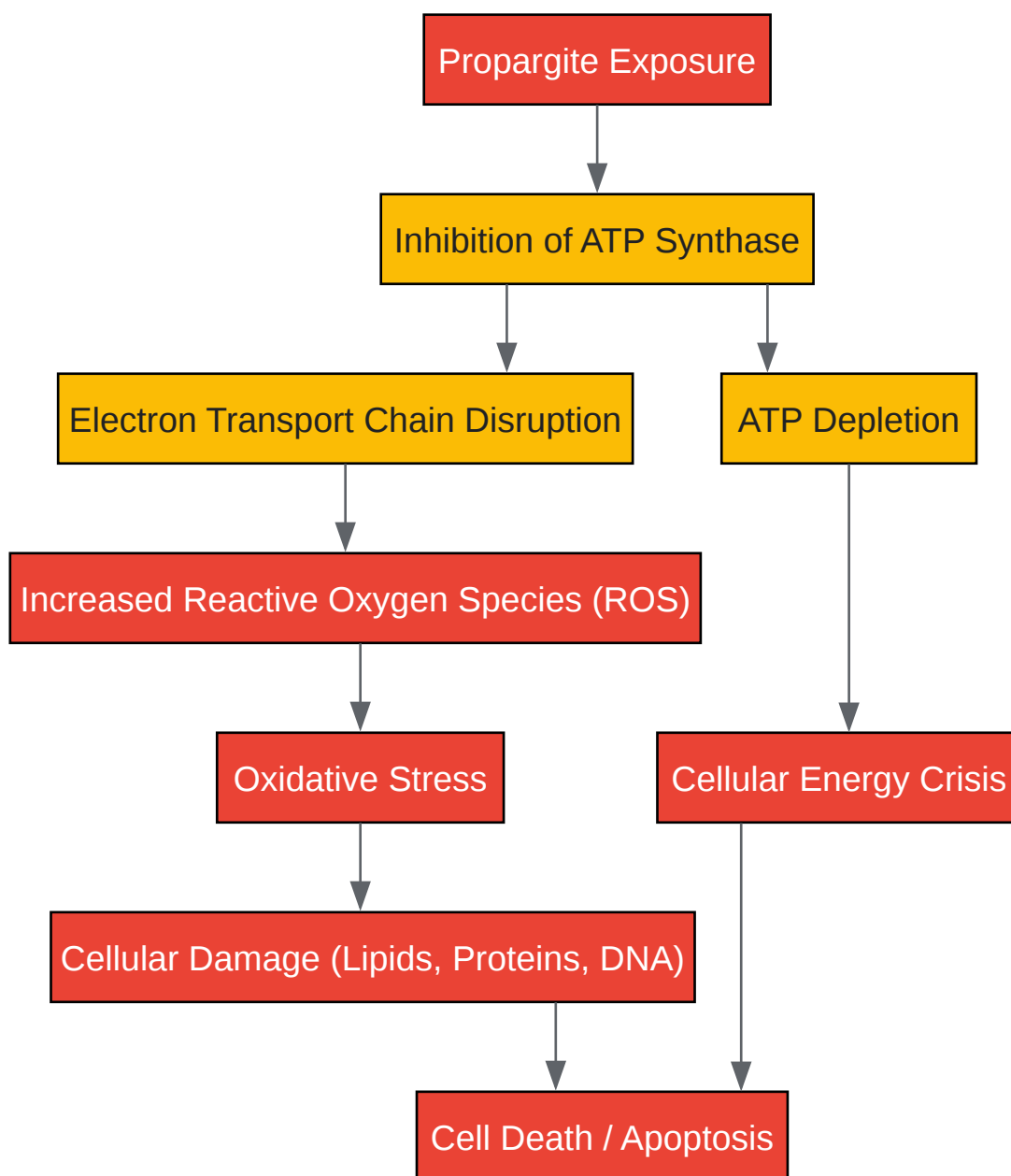
## Signaling Pathways and Mechanism of Action

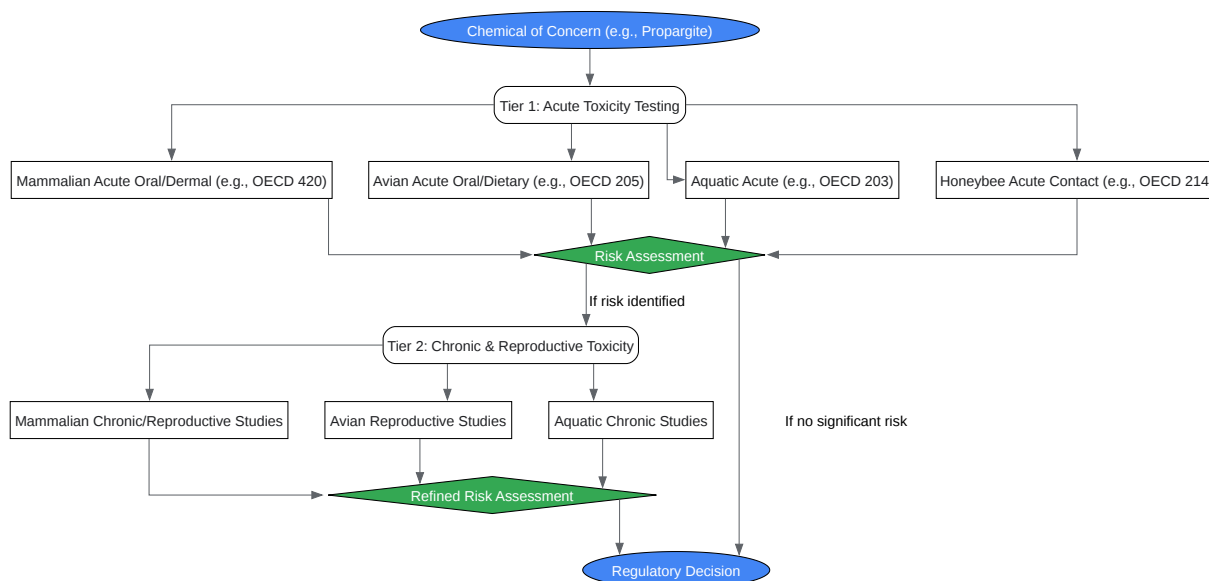
The primary mechanism of action of Propargite is the inhibition of mitochondrial ATP synthase, a key enzyme in cellular respiration.[1][2][3] This enzyme, also known as Complex V of the electron transport chain, is responsible for the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell.[27]

### Inhibition of ATP Synthase

Propargite binds to the ATP synthase enzyme, disrupting its function.[3] This inhibition prevents the conversion of adenosine diphosphate (ADP) and inorganic phosphate (Pi) into ATP.[27] The disruption of this process has significant downstream consequences for the cell.







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